molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7

1,4-Dioxaspiro[4.5]decan-6-one

Cat. No.: B1590301
CAS No.: 4746-96-7
M. Wt: 156.18 g/mol
InChI Key: FGXQQTSLFAVOCN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decan-6-one is an organic compound with the molecular formula C8H12O3 It is a spiro compound, meaning it has a unique structure where two rings share a single common atom This compound is characterized by its spirocyclic ketal structure, which is formed by the reaction of a ketone with a diol The spirocyclic nature of 1,4-Dioxaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-6-one can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction involves the formation of a ketal by the condensation of the ketone with the diol. The typical reaction conditions include heating the reactants under reflux with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction proceeds as follows:

Cyclohexanone+Ethylene GlycolThis compound+Water\text{Cyclohexanone} + \text{Ethylene Glycol} \rightarrow \text{this compound} + \text{Water} Cyclohexanone+Ethylene Glycol→this compound+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the reaction and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction of the ketal group can lead to the formation of alcohols.

    Substitution: The ketal group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketals with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1,4-Dioxaspiro[4.5]decan-6-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and psychoactive drugs.

Analgesic Compounds

This compound is utilized in the preparation of potent analgesic agents. It has been reported that derivatives of this compound exhibit significant analgesic activity, making them potential candidates for pain management therapies .

Serotonin Receptor Agonists

Recent studies have highlighted the role of this compound derivatives as selective agonists for serotonin receptors (5-HT1A). For example, a derivative named 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has shown promising results as a partial agonist with moderate selectivity towards α1-adrenoceptors . This suggests potential applications in treating mood disorders and anxiety.

Palladium-Catalyzed Aminocarbonylation

One efficient method involves the palladium-catalyzed aminocarbonylation of 2-acetylcyclohexanone to yield 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This process demonstrates the versatility of the compound in generating biologically active derivatives .

Microwave-Assisted Reactions

Microwave-assisted reductive amination has also been explored as a method to synthesize derivatives rapidly and efficiently, enhancing the yield and reducing reaction times compared to traditional methods .

Material Science Applications

Beyond medicinal uses, this compound is being investigated for its potential applications in materials science:

Liquid Crystals

The compound is recognized as an intermediate in the development of liquid crystals, which are essential for display technologies and other electronic applications. Its unique structural properties allow for tuning the optical characteristics of liquid crystal formulations .

Case Studies

StudyFocusFindings
Franchini et al., 2016Synthesis of 5-HT1A agonistsIdentified derivatives with high selectivity and potency for serotonin receptors .
Research on analgesicsDevelopment of pain relief medicationsDemonstrated significant analgesic effects in animal models using synthesized compounds from this compound .
Material Science ApplicationsLiquid crystal formulationsExplored the use of dioxaspiro compounds to enhance optical properties in display technologies .

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-one involves its interaction with molecular targets through its ketal group. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the ketone group.

    1,6-Dioxaspiro[4.5]decane: Another spirocyclic compound with a different ring size.

    1,4-Dioxaspiro[4.5]decan-8-one: A positional isomer with the ketone group at a different position.

Uniqueness

1,4-Dioxaspiro[4.5]decan-6-one is unique due to its specific spirocyclic ketal structure. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Biological Activity

1,4-Dioxaspiro[4.5]decan-6-one is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in relation to serotonin receptors and other molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C8H12O3
  • CAS Number : 4746-96-7
  • Molecular Weight : 156.18 g/mol

The compound features a spirocyclic ketal structure, characterized by two interconnected rings sharing a common atom. This unique configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketal group allows for specific binding interactions that can modulate biochemical pathways. Current research suggests that it may act as an enzyme inhibitor or modulator, influencing processes such as neurotransmission and metabolic pathways.

Serotonin Receptor Agonism

A pivotal study demonstrated that derivatives of this compound exhibited enhanced affinity for the 5-HT1A receptor , a key target in the treatment of depression and anxiety disorders. The compound's structural modifications were found to optimize binding interactions within the receptor's active site, suggesting its potential as a scaffold for new antidepressants .

Case Studies

  • Study on Selectivity : Franchini et al. (2016) synthesized various derivatives of the compound and evaluated their selectivity for serotonin receptors compared to traditional ligands. The results indicated that certain modifications could significantly enhance selectivity and potency at the 5-HT1A receptor, with some compounds showing a selectivity ratio of up to 80 compared to α1-adrenoceptors .
  • Molecular Modeling : Molecular docking studies revealed that specific alkyl substituents on the spirocyclic structure could improve binding affinity. The research highlighted that these modifications could stabilize the protein-ligand complex through multiple interactions within the receptor cavity .
  • Comparative Analysis with Analogues : A comparative study showed that this compound exhibited distinct biological properties compared to its sulfur analogs (e.g., 1,4-dithiaspiro[4.5]decan-6-one). The differences in heteroatom composition were found to affect chemical reactivity and receptor interaction profiles significantly .

Applications in Medicinal Chemistry

The compound is being explored for various applications in medicinal chemistry:

  • Antidepressants : Due to its activity at serotonin receptors, it may serve as a lead compound for developing new antidepressant medications.
  • Enzyme Inhibition : Its ability to modulate enzyme activity positions it as a candidate for further research into metabolic disease treatments.
  • Pharmaceutical Intermediates : It is used as an intermediate in synthesizing more complex bioactive molecules, enhancing its utility in drug development .

Summary of Biological Activity

Activity TypeFindings
Serotonin Receptor Agonism Enhanced affinity for 5-HT1A receptor; potential antidepressant scaffold
Selectivity Studies Selectivity ratios up to 80 against α1-adrenoceptors
Molecular Modeling Insights Structural modifications improve binding affinity
Comparative Analyses Distinct properties compared to sulfur analogs

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 1,4-Dioxaspiro[4.5]decan-6-one?

this compound is a bicyclic spiroketal with a molecular formula of C₈H₁₂O₃ (MW: 156.18 g/mol). Its structure includes a six-membered cyclohexanone ring fused to a five-membered 1,4-dioxolane ring via a spiro carbon atom. Key properties include:

  • Density : 1.16 g/cm³
  • Melting Point : 70–76°C
  • Boiling Point : 268.3°C at 760 mmHg .
    The compound’s spirocyclic framework confers rigidity, influencing its reactivity and potential applications in asymmetric synthesis.

Q. What is an optimized synthetic route for this compound?

A one-step synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in acidic conditions (e.g., HCl/MeOH) has been reported. Alternatively, reduction of 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) using NaBH₄ in methanol at 0°C yields the corresponding alcohol with 96% efficiency, followed by purification via column chromatography . Example protocol :

  • Starting material : 10 g of 1,4-Dioxaspiro[4.5]decan-8-one.
  • Reagent : NaBH₄ (4.8 g, 128 mmol) in MeOH.
  • Yield : 9.7 g (61.3 mmol, 96%) after chromatography .

Q. How is this compound characterized spectroscopically?

  • ¹H NMR : Key signals include δ 1.6–2.1 ppm (cyclohexanone protons) and δ 3.8–4.2 ppm (dioxolane ring protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ketone) .
    Advanced characterization may involve 13C NMR and HSQC/HMBC to confirm spiro connectivity and ring conformations .

Advanced Research Questions

Q. How can this compound be utilized in the total synthesis of natural products?

This compound serves as a versatile building block for constructing complex frameworks. For example, it has been employed in the 12-step synthesis of Bifidenone , a natural product with tubulin polymerization inhibition activity. The spirocyclic core enables stereochemical control during ring-opening and functionalization steps . Key reaction :

  • Spiro ring-opening : Catalyzed by Rhodium complexes to generate enantioselective intermediates .

Q. What strategies resolve contradictions in reported biological activities of spirocyclic analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural isomerism : Small changes in substituent position (e.g., 6- vs. 8-keto derivatives) alter binding modes .
  • Assay conditions : Variations in solvent polarity (e.g., DMSO vs. aqueous buffer) affect compound solubility and aggregation .
    A systematic approach involves:

Computational docking to predict binding poses.

Dose-response assays across multiple cell lines.

Metabolic stability studies (e.g., using liver microsomes) .

Q. How can the stereochemistry of spirocyclic derivatives be rigorously analyzed?

Advanced NMR techniques are critical:

  • NOESY : Identifies spatial proximity between protons in rigid spiro systems.
  • J-based coupling analysis : Resolves axial/equatorial conformers in the dioxolane ring .
    For example, 15N and 17O NMR have been used to probe electronic environments in related 1,4-diazaspiro[4.5]decanes .

Q. What are the environmental and safety considerations for handling this compound?

  • Environmental persistence : Analogous spirocyclic compounds (e.g., 1,4-dioxane) are classified as likely carcinogens. However, this compound’s stability under ambient conditions requires evaluation via OECD 301 biodegradability tests .
  • Toxicity data gaps : Prioritize Ames tests for mutagenicity and EC₅₀ assays in aquatic models (e.g., Daphnia magna) .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXQQTSLFAVOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493011
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-96-7
Record name 1,4-Dioxaspiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one
1,4-Dioxaspiro[4.5]decan-6-one

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